

An In-depth Technical Guide to 3-Chloro Fenofibric Acid-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-Chloro Fenofibric Acid-d6**, a deuterated analog of 3-Chloro Fenofibric Acid. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Core Data Presentation

The key quantitative data for **3-Chloro Fenofibric Acid-d6** and its non-deuterated counterpart are summarized in the table below for straightforward comparison.

| Property | 3-Chloro Fenofibric Acid- d6 | 3-Chloro Fenofibric Acid |
|-------------------|---------------------------------|---|
| Molecular Weight | 324.79 g/mol [1][2] | 318.75 g/mol [2][3][4] |
| Molecular Formula | C17H9D6ClO4[1][2] | C ₁₇ H ₁₅ ClO ₄ [3][4] |
| CAS Number | 1346603-07-3[1][2] | 60012-96-6[1][3] |

Chemical Structure and Labeling

3-Chloro Fenofibric Acid-d6 is a stable isotope-labeled version of 3-Chloro Fenofibric Acid. The six deuterium atoms are located on the two methyl groups of the propanoic acid moiety, as indicated by its chemical name: 2-[4-(3-Chlorobenzoyl)phenoxy]-2-(methyl-d3)-propanoic-3,3,3-

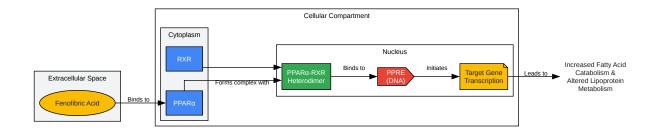


d3 acid. This specific labeling makes it an ideal internal standard for quantitative bioanalytical studies involving 3-Chloro Fenofibric Acid.

Biological Context and Signaling Pathway

3-Chloro Fenofibric Acid is an active metabolite of the prodrug fenofibrate, a widely used lipid-lowering agent. Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α). PPAR α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Upon activation by a ligand such as fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid uptake, transport, and catabolism. The ultimate effect is a reduction in plasma triglycerides and very-low-density lipoprotein (VLDL) levels, and an increase in high-density lipoprotein (HDL) levels.



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Caption: PPARα signaling pathway activated by Fenofibric Acid.

Experimental Protocols

While specific experimental protocols for the synthesis of **3-Chloro Fenofibric Acid-d6** are not readily available in the public domain, a plausible synthetic route can be adapted from



established methods for the non-deuterated analog. The primary modification would involve the use of a deuterated starting material.

Proposed Synthesis of 3-Chloro Fenofibric Acid-d6

This proposed synthesis involves a Williamson ether synthesis followed by hydrolysis.

Step 1: Synthesis of 2-bromo-2-(methyl-d3)-propanoic-3,3,3-d3 acid

The synthesis would begin with the bromination of 2,2-di(methyl-d3)propanoic acid, which can be prepared from commercially available deuterated precursors.

Step 2: Etherification

4-hydroxy-3'-chlorobenzophenone is reacted with the deuterated brominated propanoic acid from Step 1 in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile) to form the deuterated ester intermediate.

Step 3: Hydrolysis

The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) in an aqueous alcohol solution to yield **3-Chloro Fenofibric Acid-d6**.

The reaction progress at each step can be monitored by thin-layer chromatography (TLC), and the final product purified by recrystallization or column chromatography.

Analytical Method: Quantification in Biological Matrices by LC-MS/MS

3-Chloro Fenofibric Acid-d6 is primarily used as an internal standard for the accurate quantification of 3-Chloro Fenofibric Acid in biological samples such as plasma. A typical LC-MS/MS method is outlined below.

- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of plasma sample, add 20 μL of a working solution of 3-Chloro Fenofibric Acidd6 (internal standard).

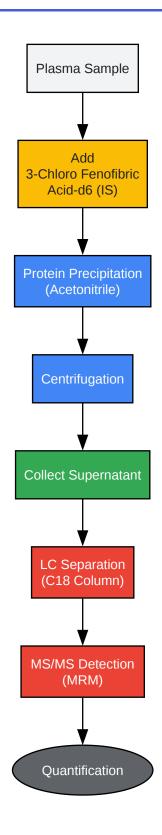


- Add 300 μL of cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for analysis.
- 2. Chromatographic Conditions
- Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- 3. Mass Spectrometric Conditions
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - 3-Chloro Fenofibric Acid: Precursor ion (m/z) -> Product ion (m/z)
 - 3-Chloro Fenofibric Acid-d6: Precursor ion (m/z) -> Product ion (m/z)
 - (Note: Specific m/z transitions would need to be optimized for the instrument used).

4. Quantification

The concentration of 3-Chloro Fenofibric Acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (**3-Chloro Fenofibric Acid-d6**) against a calibration curve prepared with known concentrations of the analyte.





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Caption: General workflow for LC-MS/MS analysis.

Structural Characterization by NMR Spectroscopy



Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and isotopic labeling of **3-Chloro Fenofibric Acid-d6**.

- ¹H NMR: The proton NMR spectrum would confirm the absence of signals corresponding to the methyl groups, which are deuterated in this analog. The aromatic and other proton signals would be consistent with the structure of 3-Chloro Fenofibric Acid.
- ¹³C NMR: The carbon-13 NMR spectrum would show the characteristic signals for the carbon atoms in the molecule. The signals for the deuterated methyl carbons would be observed as multiplets due to carbon-deuterium coupling.
- ²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms on the methyl groups, confirming the location of the isotopic label.

This technical guide provides a foundational understanding of **3-Chloro Fenofibric Acid-d6**, its properties, biological relevance, and analytical applications. For specific research applications, further optimization of the described protocols may be necessary.

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